![molecular formula C23H31FN6O2 B2929144 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 851941-91-8](/img/structure/B2929144.png)
8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a fluorophenyl moiety next to a piperazine ring, which is essential for its inhibitory effects on ENT1 and ENT2 . The crystal structure of a similar compound has been reported .Scientific Research Applications
Antihistaminic Activity
Research has demonstrated the antihistaminic potential of derivatives related to the specified compound. For example, derivatives have been synthesized and evaluated for their ability to inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, showing good antihistaminic activity. These findings are significant in the context of developing new antihistaminic agents with potential clinical applications (Pascal et al., 1985).
Luminescent Properties and Photo-induced Electron Transfer
Another study focused on the luminescent properties and photo-induced electron transfer of naphthalimide derivatives with a piperazine substituent. These compounds were synthesized and exhibited characteristics typical of pH probes, indicating their potential use in fluorescent labeling and sensing applications (Gan et al., 2003).
Cardiovascular Activity
Compounds structurally related to the one have been synthesized and tested for their cardiovascular effects, including antiarrhythmic and hypotensive activities. Notably, some derivatives displayed significant prophylactic antiarrhythmic activity in experimental models, suggesting their potential therapeutic value in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antiasthmatic Agents
The development of xanthene derivatives for their antiasthmatic activity highlights another application area. These compounds were synthesized and characterized for their vasodilator activity, aiming at the development of new antiasthmatic agents. One derivative showed significant activity compared to the standard drug, indicating the potential of such compounds in asthma therapy (Bhatia et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN6O2/c1-16(2)9-10-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-11-13-29(14-12-28)18-7-5-17(24)6-8-18/h5-8,16H,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVPMINIIXKABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

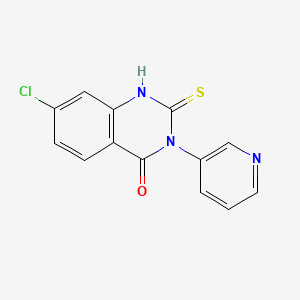
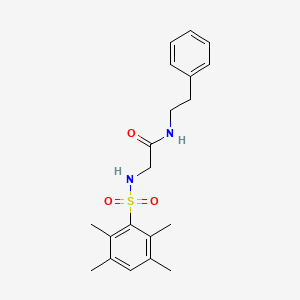

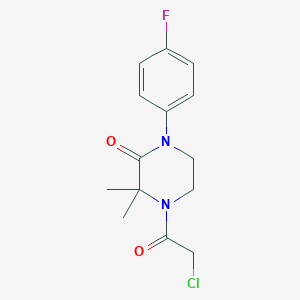
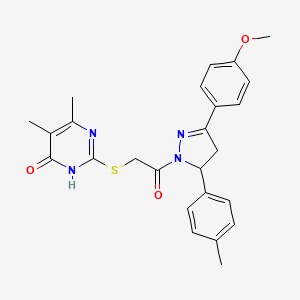
![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2929069.png)
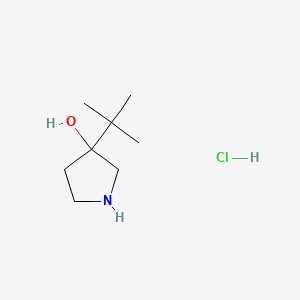
![3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929071.png)
![[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2929072.png)
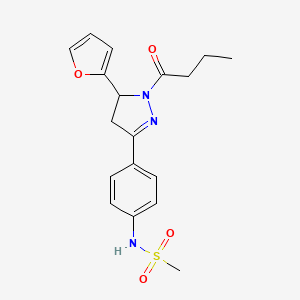
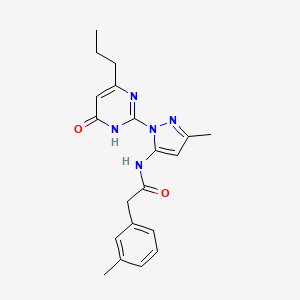
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol](/img/structure/B2929078.png)
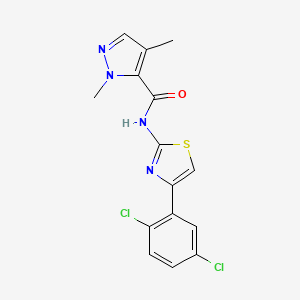
![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)